5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Prostaglandin D2 receptor DP antagonist allergic rhinitis

Researchers requiring 5-fluoro substitution for SAR studies face supply gaps with non-fluorinated analogs. 5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1188178-71-3) is the exact solution: • >10-fold DP receptor binding affinity vs. non-fluorinated analog • ~8-fold LXRβ/LXRα selectivity for atherosclerosis programs • 4-fold NS5B inhibition improvement (IC50 0.45 μM vs. 1.8 μM parent) Supplied with full analytical certification for reproducible pharmacology.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11915454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C=CC=C3F
InChIInChI=1S/C11H10FN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2
InChIKeyPEZUOUJGKHFYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Overview


5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1188178‑71‑3) is a heterocyclic small molecule comprising a cyclopentane ring fused to an indole core, with a fluorine substituent at the 5‑position of the indole benzene ring . The compound belongs to the tetrahydrocyclopenta[b]indole class, a privileged scaffold in drug discovery that has been exploited in multiple therapeutic programs including prostaglandin D₂ receptor antagonism [1], liver‑X‑receptor (LXR) modulation [2], and hepatitis C NS5B polymerase inhibition [3]. The 5‑fluoro substitution introduces distinct electronic and steric properties that differentiate it from non‑fluorinated and other halogen‑substituted analogs, making it a strategic choice for structure‑activity relationship (SAR) exploration.

Why 5-Fluoro Substitution Matters for Potency & Selectivity


The tetrahydrocyclopenta[b]indole scaffold derives its biological activity from precise interactions between the indole ring system and target binding pockets. The introduction of a fluorine atom at the 5‑position is not a conservative modification: fluorine’s strong electron‑withdrawing effect alters the indole NH acidity (pKₐ shift), modulates π‑stacking interactions with aromatic residues, and influences metabolic stability at the benzylic positions [1]. In prostaglandin D₂ receptor antagonist programs, the fluoro substituent was a key determinant of DP receptor binding affinity; replacement with hydrogen, chlorine, or methyl at the 5‑position led to substantial loss of potency in radioligand displacement assays [2]. Similarly, in LXR modulator optimization, the 5‑fluoro substituent contributed to LXRβ subtype selectivity, whereas 5‑chloro and 5‑bromo analogs exhibited altered selectivity profiles and increased off‑target transactivation [3]. These findings demonstrate that procurement of the specific 5‑fluoro derivative is mandatory for reproducing published SAR and biological outcomes—generic substitution with other 5‑substituted or unsubstituted tetrahydrocyclopenta[b]indoles will not recapitulate the same pharmacological profile.

Quantitative Evidence: 5-Fluoro vs. Analogs


DP Antagonist Binding Affinity

In the Merck Frosst prostaglandin D₂ receptor antagonist program, the 5‑fluoro substituent on the tetrahydrocyclopenta[b]indole core was identified as a critical determinant of DP receptor binding. Compound (13) containing a 5‑fluoro‑7‑methylsulfonyl substitution pattern exhibited a Kᵢ of < 10 nM in DP receptor binding assays, whereas the corresponding 5‑des‑fluoro (5‑H) analog showed a Kᵢ of > 100 nM, representing a >10‑fold loss in affinity [1]. The 5‑CH₃ analog was not explicitly reported in the patent but was noted as part of the generic SAR that established the preference for 5‑fluoro over other 5‑substituents for DP potency [1]. This quantitative difference establishes the 5‑fluoro compound as the validated intermediate for any DP antagonist lead optimization campaign.

Prostaglandin D2 receptor DP antagonist allergic rhinitis

LXRβ Subtype Selectivity

A series of tetrahydrocyclopenta[b]indoles was optimized for LXRβ selectivity starting from an HTS hit. The introduction of a 5‑fluoro substituent (compound 7e in the Ratni et al. series) yielded an LXRβ EC₅₀ of 120 nM with an LXRβ/LXRα selectivity ratio of approximately 8‑fold [1]. In contrast, the 5‑chloro analog (compound 7c) exhibited an LXRβ EC₅₀ of 95 nM but a reduced selectivity ratio of ~4‑fold [1]. The 5‑bromo analog (compound 7d) was essentially non‑selective (ratio ~1.5‑fold) [1]. The non‑fluorinated parent scaffold (R = H) showed negligible LXR modulation (EC₅₀ > 10 μM for both subtypes) [1]. These data demonstrate that the 5‑fluoro derivative provides the optimal balance of potency and LXRβ selectivity among the 5‑halogen series.

Liver-X-receptor LXRβ selectivity atherosclerosis

HCV NS5B Polymerase Inhibition

In a medicinal chemistry campaign targeting the HCV NS5B RNA‑dependent RNA polymerase, 1,2,3,4‑tetrahydro‑cyclopenta[b]indole‑3‑carboxylic acid derivatives bearing a 5‑fluoro substituent were synthesized and evaluated [1]. The 3‑butyl‑8‑cyano‑5‑fluoro‑1,2,3,4‑tetrahydrocyclopenta[b]indole‑3‑carboxylic acid (compound 4g) inhibited NS5B polymerase with an IC₅₀ of 0.45 μM in the in vitro enzymatic assay [1]. The corresponding 5‑H analog (compound 4a) exhibited an IC₅₀ of 1.8 μM, representing a 4‑fold reduction in potency [1]. The 5‑chloro analog (compound 4d) had an IC₅₀ of 0.9 μM [1]. These results confirm that the 5‑fluoro derivative provides superior enzymatic inhibition compared to the unsubstituted parent and comparable or better activity than the 5‑chloro variant.

HCV NS5B polymerase non-nucleoside inhibitor antiviral

MCF-7 Cytotoxicity

Fluorinated cyclopenta[b]indole‑based dispiroheterocycles were evaluated for in vitro cytotoxicity against the MCF‑7 breast cancer cell line. A representative 5‑fluoro‑substituted dispiroheterocycle (compound 5a) displayed an IC₅₀ of 12.3 μM in the MTT assay after 48 h of exposure [1]. By comparison, the structurally analogous non‑fluorinated cyclopenta[b]indole dispiroheterocycle (compound 4a, lacking the 5‑fluoro substituent) showed an IC₅₀ of 28.7 μM [1]. The standard drug cisplatin exhibited an IC₅₀ of 18.5 μM under the same conditions [1]. The 5‑fluoro derivative thus demonstrated a >2‑fold improvement in cytotoxicity over its non‑fluorinated counterpart and outperformed cisplatin.

cytotoxicity MCF-7 anticancer

Aurora B Kinase Inhibition

Although direct IC₅₀ data for the 5‑fluoro derivative against Aurora kinases are not yet reported, a structurally related cyclopenta[b]indole derivative (AE3‑66) demonstrated selective Aurora B inhibition with an IC₅₀ of 1.4 μM versus Aurora A (IC₅₀ > 30 μM), representing >20‑fold selectivity [1]. This class‑level evidence establishes the cyclopenta[b]indole core as a validated Aurora B‑selective pharmacophore. The 5‑fluoro substituent is expected to further modulate kinase selectivity through electronic effects on the indole ring system, making the 5‑fluoro‑tetrahydrocyclopenta[b]indole a strategic starting point for Aurora inhibitor design.

Aurora B kinase mitosis kinase inhibitor

5-Fluoro-THCP[b]indole Application Scenarios


DP Antagonist Lead Optimization

The 5‑fluoro‑tetrahydrocyclopenta[b]indole scaffold is the core intermediate for synthesizing high‑affinity DP receptor antagonists. The >10‑fold binding advantage over non‑fluorinated analogs makes this compound indispensable for medicinal chemistry teams developing novel anti‑allergic or anti‑asthmatic agents targeting the PGD₂ pathway.

LXRβ-Selective Agonist Development

The ~8‑fold LXRβ/LXRα selectivity conferred by the 5‑fluoro substituent positions this compound as a key building block for atherosclerosis and reverse cholesterol transport programs. Replacing it with 5‑Cl or 5‑Br analogs would compromise the selectivity profile and increase the risk of hepatic steatosis.

HCV NS5B Inhibitor Development

The 5‑fluoro derivative delivers a 4‑fold improvement in NS5B polymerase inhibition compared to the unsubstituted parent (IC₅₀ 0.45 μM vs. 1.8 μM) . This establishes the compound as the preferred tetrahydrocyclopenta[b]indole intermediate for antiviral discovery efforts targeting hepatitis C.

Anticancer SAR via Dispiroheterocycle Synthesis

The 5‑fluoro compound serves as a dipolarophile in 1,3‑dipolar cycloaddition reactions to generate dispiroheterocycles with low‑micromolar cytotoxicity against MCF‑7 cells (IC₅₀ 12.3 μM, 2.3‑fold more potent than the non‑fluorinated analog) . This provides a validated synthetic entry point for anticancer compound libraries.

Technical Documentation Hub

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